Cas no 2137629-73-1 (6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)

6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
- 2137629-73-1
- EN300-1128181
-
- インチ: 1S/C13H11IN4/c1-18-13(4-5-16-18)12-7-10(15)9-6-8(14)2-3-11(9)17-12/h2-7H,1H3,(H2,15,17)
- InChIKey: ZTFSJCUVULISGE-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC2=C(C=1)C(=CC(C1=CC=NN1C)=N2)N
計算された属性
- せいみつぶんしりょう: 350.00284g/mol
- どういたいしつりょう: 350.00284g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128181-0.05g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1128181-2.5g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-1128181-10g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 95% | 10g |
$5774.0 | 2023-10-26 | |
Enamine | EN300-1128181-0.25g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
Enamine | EN300-1128181-10.0g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1128181-5.0g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1128181-1.0g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1128181-1g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 95% | 1g |
$1343.0 | 2023-10-26 | |
Enamine | EN300-1128181-5g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 95% | 5g |
$3894.0 | 2023-10-26 | |
Enamine | EN300-1128181-0.5g |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine |
2137629-73-1 | 95% | 0.5g |
$1289.0 | 2023-10-26 |
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amineに関する追加情報
Comprehensive Overview of 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine (CAS No. 2137629-73-1)
The compound 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine (CAS No. 2137629-73-1) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an iodo-substituted quinoline core and a 1-methyl-1H-pyrazol-5-yl moiety, makes it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and material science, as it exhibits promising properties for modulating biological targets.
In recent years, the demand for heterocyclic compounds like 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine has surged due to their versatility in medicinal chemistry. This compound is often explored for its role in developing kinase inhibitors, which are critical in treating diseases such as cancer and inflammatory disorders. Its iodo-substitution also makes it a useful building block for cross-coupling reactions, a topic frequently searched by chemists seeking efficient synthetic pathways.
One of the most searched questions related to this compound is: "What are the synthetic routes for 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine?" The answer lies in multi-step organic synthesis, often starting from 4-aminoquinoline derivatives and incorporating iodination and pyrazole coupling steps. Researchers also inquire about its solubility and stability, which are crucial for formulation studies. These properties are highly dependent on the choice of solvents and storage conditions, making it a hot topic in process chemistry forums.
The 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine is also a subject of interest in computational chemistry. Many users search for "molecular docking studies of quinoline derivatives" to understand how this compound interacts with biological targets. Its electron-rich aromatic system and hydrogen-bonding capabilities make it a candidate for virtual screening campaigns, aligning with the growing trend of AI-driven drug design.
From an industrial perspective, scalability is a key concern. Questions like "How to optimize the synthesis of 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine for large-scale production?" are common among process chemists. Answers often involve catalytic methods and green chemistry principles to reduce waste and improve yields. This aligns with the broader industry shift toward sustainable chemical manufacturing, a topic dominating academic and corporate discussions.
In summary, 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine (CAS No. 2137629-73-1) is a multifaceted compound with applications spanning drug development, material science, and catalysis. Its relevance in cutting-edge research ensures it remains a focal point for scientists and industry professionals alike.
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